(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate
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Overview
Description
(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a synthetic organic compound It is characterized by its complex structure, which includes a benzofuran ring, a dichlorobenzylidene group, and a dimethylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dichlorobenzylidene Group: This step often involves a condensation reaction between a benzofuran derivative and a dichlorobenzaldehyde.
Esterification: The final step involves the esterification of the intermediate compound with 2,2-dimethylpropanoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential biological activities. This can include antimicrobial, anticancer, or anti-inflammatory properties. The specific activity of this compound would need to be determined through experimental studies.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings. Their chemical properties can be tailored to specific applications through modifications of their structure.
Mechanism of Action
The mechanism of action of (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
- (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl butanoate
Uniqueness
The uniqueness of (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate lies in its specific combination of functional groups and its potential reactivity. Compared to similar compounds, it might exhibit different physical, chemical, or biological properties due to the presence of the dimethylpropanoate ester.
Properties
Molecular Formula |
C20H16Cl2O4 |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H16Cl2O4/c1-20(2,3)19(24)25-12-5-6-13-16(10-12)26-17(18(13)23)9-11-4-7-14(21)15(22)8-11/h4-10H,1-3H3/b17-9- |
InChI Key |
WBCWZXZNXHVKSN-MFOYZWKCSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2 |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2 |
Origin of Product |
United States |
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